Cas no 849996-80-1 (2-Chloroquinoline-6-carboxylic acid)
2-Chloroquinoline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloroquinoline-6-carboxylic acid
- 6-QUINOLINECARBOXYLIC ACID, 2-CHLORO-
- 2-Chloro-quinolin-6-carboxlic acid
- 6-Quinolinecarboxylic acid,2-chloro
- 6-Quinolinecarboxylicacid, 2-chloro-
- PubChem23045
- 2-Chloro-6-quinolinecarboxylic acid
- AB0038216
- Y5575
- ST24027961
- 2-Chloro-6-quinolinecarboxylic acid (ACI)
- 849996-80-1
- EN300-41200
- CS-W021678
- DB-076200
- Z316119998
- SY107927
- SB71569
- DS-2476
- SCHEMBL1000985
- AKOS000142072
- FS-3680
- DTXSID60588430
- MFCD09730432
- 2-chloroquinoline-6-carboxylicacid
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- MDL: MFCD09730432
- Inchi: 1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14)
- InChI Key: RHQOQVWVODTTSD-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(N=C(C=C2)Cl)=CC=1)O
Computed Properties
- Exact Mass: 207.00900
- Monoisotopic Mass: 207.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.2
Experimental Properties
- Density: 1.469
- Boiling Point: 376.1°C at 760 mmHg
- Flash Point: 181.3°C
- Refractive Index: 1.69
- PSA: 50.19000
- LogP: 2.58640
2-Chloroquinoline-6-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
2-Chloroquinoline-6-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloroquinoline-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE290-50mg |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 96% | 50mg |
303.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE290-1g |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 96% | 1g |
2652.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE290-250mg |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 96% | 250mg |
1148CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE290-200mg |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 96% | 200mg |
758.0CNY | 2021-07-15 | |
| Chemenu | CM145860-5g |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 98% | 5g |
$572 | 2021-08-05 | |
| Chemenu | CM145860-10g |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 98% | 10g |
$839 | 2021-08-05 | |
| Chemenu | CM145860-25g |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 98% | 25g |
$1328 | 2021-08-05 | |
| abcr | AB294883-250 mg |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 250MG |
€157.30 | 2022-06-11 | ||
| abcr | AB294883-1 g |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 1g |
€329.60 | 2022-06-11 | ||
| abcr | AB294883-5 g |
2-Chloroquinoline-6-carboxylic acid |
849996-80-1 | 5g |
€1,009.00 | 2022-06-11 |
2-Chloroquinoline-6-carboxylic acid Suppliers
2-Chloroquinoline-6-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Chloroquinoline-6-carboxylic acid
2-Chloroquinoline-6-carboxylic Acid (CAS No. 849996-80-1): An Overview of Its Structure, Properties, and Applications
2-Chloroquinoline-6-carboxylic acid (CAS No. 849996-80-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structural features, physical and chemical properties, synthesis methods, and recent advancements in the study of 2-Chloroquinoline-6-carboxylic acid.
The molecular formula of 2-Chloroquinoline-6-carboxylic acid is C11H7ClNO2, with a molecular weight of approximately 214.63 g/mol. The compound consists of a quinoline ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 6-position. The quinoline scaffold is a well-known heterocyclic core that is widely present in various bioactive molecules, including natural products and synthetic drugs. The presence of the chlorine substituent and the carboxylic acid group imparts unique chemical and biological properties to 2-Chloroquinoline-6-carboxylic acid.
In terms of physical properties, 2-Chloroquinoline-6-carboxylic acid is a solid at room temperature with a melting point ranging from 185 to 187°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various chemical reactions and biological assays.
The synthesis of 2-Chloroquinoline-6-carboxylic acid can be achieved through several methods, each with its own advantages and limitations. One common approach involves the condensation of 2-chloroaniline with ethyl acetoacetate followed by cyclization to form the quinoline ring. Subsequent oxidation steps are then employed to introduce the carboxylic acid functionality at the 6-position. Another method involves the reaction of 2-chlorobenzaldehyde with malononitrile to form an intermediate, which is then converted to the desired product through a series of transformations.
2-Chloroquinoline-6-carboxylic acid has been extensively studied for its potential biological activities. Recent research has highlighted its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's ability to inhibit bacterial growth makes it a promising candidate for the development of novel antibiotics. Additionally, studies have shown that 2-Chloroquinoline-6-carboxylic acid possesses antifungal activity against Candida albicans, further expanding its potential applications in infectious disease management.
Beyond its antimicrobial properties, 2-Chloroquinoline-6-carboxylic acid has also been investigated for its anticancer potential. Preclinical studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival. These findings suggest that 2-Chloroquinoline-6-carboxylic acid could serve as a lead compound for the development of new anticancer agents.
In addition to its direct biological activities, 2-Chloroquinoline-6-carboxylic acid serves as an important building block for the synthesis of more complex molecules with diverse biological functions. For instance, it can be used as a starting material for the preparation of quinoline-based derivatives that exhibit enhanced potency or selectivity against specific targets. This versatility makes it an attractive choice for medicinal chemists engaged in drug discovery and development.
The safety profile of 2-Chloroquinoline-6-carboxylic acid is an important consideration in its potential therapeutic applications. Preclinical toxicity studies have generally shown that the compound is well-tolerated at therapeutic doses, although further investigations are needed to fully assess its safety in humans. Ongoing research aims to optimize the pharmacokinetic properties of 2-Chloroquinoline-6-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.
In conclusion, 2-Chloroquinoline-6-carboxylic acid (CAS No. 849996-80-1) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that 2-Chloroquinoline-6-carboxylic acid will play an increasingly important role in advancing our understanding and treatment of various diseases.
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